molecular formula C7H7F3O3 B2787869 4-Oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid CAS No. 2241140-04-3

4-Oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid

Cat. No.: B2787869
CAS No.: 2241140-04-3
M. Wt: 196.125
InChI Key: UTZCOSPGLOOCAS-UHFFFAOYSA-N
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Description

4-Oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C7H7F3O3 It is characterized by the presence of a trifluoromethyl group attached to a cyclopentane ring, which also contains a carboxylic acid and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid typically involves the introduction of the trifluoromethyl group into a cyclopentane ring followed by the formation of the carboxylic acid and ketone functionalities. One common method involves the reaction of a cyclopentanone derivative with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-2-(methyl)cyclopentane-1-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    4-Oxo-2-(chloromethyl)cyclopentane-1-carboxylic acid: Contains a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

4-Oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable in various research applications.

Properties

IUPAC Name

4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O3/c8-7(9,10)5-2-3(11)1-4(5)6(12)13/h4-5H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZCOSPGLOOCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC1=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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